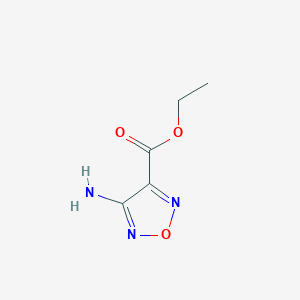

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)8-11-7-3/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXJNHVAOUVZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361344 | |

| Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17376-63-5 | |

| Record name | ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a highly energetic oxadiazole ring and functional groups amenable to further modification, position it as a valuable intermediate in the synthesis of novel therapeutic agents and energetic materials.[1] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis and characterization.

Core Properties

This compound, also known as 4-Amino-furazan-3-carboxylic acid ethyl ester, is a stable organic compound at room temperature.[1][2] Its core structure consists of a five-membered 1,2,5-oxadiazole (furazan) ring, substituted with an amino group at position 4 and an ethyl carboxylate group at position 3.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₃ | [2] |

| Molecular Weight | 157.13 g/mol | [2] |

| CAS Number | 17376-63-5 | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCOC(=O)C1=NON=C1N | [2] |

| InChI Key | JBXJNHVAOUVZML-UHFFFAOYSA-N | [2] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Ethyl Acetate) | (Inferred) |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectra are not publicly available, the following tables summarize the expected and reported spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0-7.0 | Singlet (broad) | 2H | -NH₂ |

| 4.34 | Quartet | 2H | -O-CH₂-CH₃ |

| 1.35 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Ester) |

| ~155 | C4-NH₂ |

| ~145 | C3-COOEt |

| ~62 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

FT-IR (Fourier-Transform Infrared) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | N-H stretching (amino group) |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching (ester) |

| ~1640 | Medium | N-H bending (amino group) |

| ~1560, 1450 | Medium | C=N, N=O stretching (oxadiazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

Synthesis and Characterization

Experimental Protocol: A Proposed Synthesis

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

Ethyl 2-cyano-2-(hydroxyimino)acetate

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate or other suitable base

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Amidoxime Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-2-(hydroxyimino)acetate in ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) in water to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diamidoxime intermediate.

-

Cyclization to form the Oxadiazole Ring: The crude intermediate is then subjected to cyclization. This can be achieved by heating in a suitable solvent or by treatment with a dehydrating agent.

-

Purification: The crude this compound is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.

Potential Applications and Logical Relationships

This compound serves as a versatile building block in several areas of chemical research and development. Its potential applications stem from the unique properties of the 1,2,5-oxadiazole ring and the reactivity of its amino and ester functional groups.

The high nitrogen content and the inherent energy of the oxadiazole ring make this compound a precursor for the development of energetic materials.[1] The presence of both an amino and an ethyl ester group provides two reactive sites for further chemical modifications, allowing for the construction of more complex molecules.[1] This versatility is particularly valuable in drug discovery, where these functional groups can be used to introduce pharmacophores or to modify the pharmacokinetic properties of a lead compound. Consequently, derivatives of this compound are being explored for their potential as antimicrobial, antiviral, and anticancer agents.[1] Its application also extends to the agrochemical industry as a building block for new pesticides and herbicides.[1] Furthermore, the core structure can be modified to develop novel fluorescent or luminescent materials.[1]

Conclusion

This compound is a foundational chemical entity with significant potential across multiple scientific disciplines. This guide has summarized its core physicochemical and spectral properties, proposed a viable synthetic route, and outlined its potential applications. Further research into the experimental determination of its physical properties, a detailed exploration of its crystal structure, and a deeper investigation into the biological mechanisms of its derivatives will undoubtedly expand its utility and lead to the development of novel and impactful technologies.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its molecular architecture, spectroscopic signature, and bonding characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related analogs, established chemical principles, and computational predictions to offer a robust understanding of its properties. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and similar oxadiazole derivatives.

Introduction

This compound, also known as 4-amino-furazan-3-carboxylic acid ethyl ester, is a substituted 1,2,5-oxadiazole (furazan) derivative. The 1,2,5-oxadiazole ring is a key structural motif in a variety of functional molecules, imparting properties such as thermal stability and high nitrogen content, which are desirable in energetic materials.[1] In the realm of medicinal chemistry, the oxadiazole core is recognized as a versatile pharmacophore, capable of participating in hydrogen bonding and acting as a bioisostere for ester and amide groups.[2][3] This has led to the incorporation of the oxadiazole scaffold into a range of bioactive molecules, including antimicrobial, antiviral, and anticancer agents.[1] The presence of both an amino and an ethyl carboxylate group on the oxadiazole ring of the title compound provides two reactive sites for further chemical modification, making it a valuable building block in combinatorial chemistry and drug discovery.[1]

Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 17376-63-5[4] |

| Molecular Formula | C₅H₇N₃O₃[4] |

| Molecular Weight | 157.13 g/mol [4] |

| Canonical SMILES | CCOC(=O)C1=NON=C1N[4] |

| InChI Key | JBXJNHVAOUVZML-UHFFFAOYSA-N[4] |

Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate: Ethyl cyanoacetate is treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to yield the corresponding oxime.

-

Synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate: The cyano group of ethyl 2-cyano-2-(hydroxyimino)acetate is selectively reduced to an amino group, for example, through catalytic hydrogenation.

-

Formation of the Dioxime Precursor: The amino-oxime intermediate is reacted with hydroxylamine to form the dioxime precursor.

-

Oxidative Cyclization: The resulting dioxime undergoes oxidative cyclization to form the 1,2,5-oxadiazole ring. This can be achieved using various oxidizing agents, such as N-bromosuccinimide (NBS) or iodine.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Molecular Structure and Bonding

The structure of this compound features a planar, five-membered 1,2,5-oxadiazole ring. This ring system is aromatic, with delocalized π-electrons contributing to its stability. The ring is substituted with an amino group at the 4-position and an ethyl carboxylate group at the 3-position.

Caption: 2D chemical structure of this compound.

Bonding Parameters (Predicted)

In the absence of experimental crystallographic data for this compound, the following table presents predicted bond lengths and angles based on computational modeling of similar 1,2,5-oxadiazole derivatives. These values provide an approximation of the molecular geometry.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| In the Ring | In the Ring | ||

| C3-C4 | ~1.45 | N1-C4-C3 | ~108 |

| C4-N1 | ~1.32 | C4-N1-O | ~105 |

| N1-O | ~1.38 | N1-O-N2 | ~110 |

| O-N2 | ~1.38 | O-N2-C3 | ~105 |

| N2-C3 | ~1.32 | N2-C3-C4 | ~112 |

| Substituents | Substituents | ||

| C4-N(amino) | ~1.36 | N1-C4-N(amino) | ~126 |

| C3-C(carbonyl) | ~1.48 | N2-C3-C(carbonyl) | ~124 |

| C=O | ~1.21 | O=C-O(ester) | ~125 |

| C-O(ester) | ~1.35 | C-O-CH₂(ethyl) | ~116 |

Note: These values are estimations and may vary from experimental data.

Spectroscopic Properties (Predicted)

The following sections detail the predicted spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the amino group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3-1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.3-4.4 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~5.5-6.5 | Broad Singlet | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the amino protons is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbons of the oxadiazole ring, the carbonyl carbon, and the two carbons of the ethyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~62 | -O-CH₂ -CH₃ |

| ~140 | C -CO₂Et (Oxadiazole ring) |

| ~155 | C -NH₂ (Oxadiazole ring) |

| ~160 | C =O (Carbonyl) |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amino, carbonyl, and oxadiazole functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amino group) |

| 2980-2850 | Medium | C-H stretching (ethyl group) |

| ~1730 | Strong | C=O stretching (ester carbonyl) |

| ~1640 | Medium | N-H bending (amino group) |

| 1600-1500 | Medium | C=N stretching (oxadiazole ring) |

| 1300-1000 | Strong | C-O stretching (ester) |

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the known structural features of the molecule.

Caption: Logical relationship between molecular structure and spectroscopic data.

Conclusion

This compound is a molecule with significant potential as a versatile building block in the development of new pharmaceuticals and functional materials. This guide has provided a detailed overview of its chemical structure and bonding, based on a combination of established chemical knowledge and data from closely related compounds. The presented hypothetical synthesis and predicted spectroscopic data offer a valuable starting point for researchers working with this compound. Further experimental studies, particularly X-ray crystallographic analysis, would be beneficial to precisely determine its molecular geometry and validate the predicted data.

References

Spectroscopic Profile of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key intermediate in the synthesis of various heterocyclic compounds and energetic materials. Its application in pharmaceutical research, particularly in the development of antimicrobial, antiviral, and anticancer agents, necessitates a thorough understanding of its structural and analytical characteristics. This document presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental methodologies for data acquisition, and logical workflows for its characterization.

Molecular Structure and Properties

This compound possesses a molecular formula of C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol . The structure, featuring a 1,2,5-oxadiazole (furazan) ring substituted with an amino group and an ethyl carboxylate group, is a key determinant of its chemical reactivity and spectroscopic behavior. The presence of both electron-donating (amino) and electron-withdrawing (carboxylate and oxadiazole ring) groups influences its electronic distribution and, consequently, its spectral features.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.39 | singlet | 2H | -NH₂ |

| 4.39 | quartet | 2H | -O-CH₂-CH₃ |

| 1.35 | triplet | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

No publicly available experimental data for ¹³C NMR has been identified in the conducted research.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| Data Not Available | Characteristic absorption bands for functional groups such as N-H, C=O, C-O, and the oxadiazole ring are expected. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 158.1 | [M+H]⁺ (Protonated Molecule) |

Technique: Flow Injection Analysis Mass Spectrometry (FIA-MS)[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of small organic molecules and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, providing insights into its structure and connectivity.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker AM-300 or equivalent) is utilized for these analyses.[2]

Sample Preparation:

-

A sample of this compound (typically 5-10 mg) is accurately weighed.

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Temperature: 298 K

-

Number of Scans: 16-64 scans are generally sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

-

Temperature: 298 K

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

Spectral Width: A spectral width of approximately 200-250 ppm is used to cover the entire range of carbon chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

Sample Preparation (KBr Pellet Method): [2]

-

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC), is used. For direct analysis, Flow Injection Analysis (FIA) can be employed.

Sample Preparation (FIA-MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is directly infused into the ion source of the mass spectrometer.

Data Acquisition:

-

Ionization: The sample is ionized using an appropriate technique. Electrospray ionization (ESI) is a common "soft" ionization method for polar molecules like the target compound, which often results in the observation of the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

References

"Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" CAS number 17376-63-5 properties

An In-depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS: 17376-63-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-Amino-furazan-3-carboxylic acid ethyl ester, is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various bioactive molecules and energetic materials due to its high nitrogen content and thermal stability.[1] This technical guide provides a comprehensive overview of the known properties, a representative synthesis protocol, and potential applications of this compound, based on available scientific data.

Core Properties

The physicochemical properties of this compound are summarized in the table below. These values are primarily computed from various chemical databases and provide a foundational understanding of the molecule's characteristics.

| Property | Value | Reference |

| CAS Number | 17376-63-5 | [3][4][5] |

| Molecular Formula | C₅H₇N₃O₃ | [3][4][5] |

| Molecular Weight | 157.13 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Amino-furazan-3-carboxylic acid ethyl ester, 4-amino-3-ethoxycarbonylfurazan | [3] |

| Canonical SMILES | CCOC(=O)C1=NON=C1N | [3][4] |

| InChIKey | JBXJNHVAOUVZML-UHFFFAOYSA-N | [3] |

| Appearance | Not available (likely a solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| XLogP3-AA | 0.5 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 3 | [4] |

| Exact Mass | 157.04874109 Da | [3] |

| Complexity | 152 | [4] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

A plausible synthetic route involves the cyclization of a suitable precursor, such as an oximinocyanoacetate derivative, followed by amination. A generalized workflow is depicted in the diagram below.

Caption: Generalized synthetic workflow for this compound.

Detailed Methodology (Representative):

-

Oxime Formation: To a cooled solution of ethyl cyanoacetate in a suitable solvent (e.g., aqueous ethanol), a solution of a nitrosating agent (e.g., sodium nitrite in water) is added dropwise while maintaining an acidic pH (e.g., with acetic acid or dilute HCl) and a low temperature (0-5 °C). The reaction mixture is stirred for a specified period until the formation of ethyl 2-cyano-2-(hydroxyimino)acetate is complete, as monitored by Thin Layer Chromatography (TLC). The product is then isolated by extraction and solvent evaporation.

-

Cyclization to Oxadiazole: The resulting ethyl 2-cyano-2-(hydroxyimino)acetate is treated with a dehydrating agent, such as acetic anhydride, and heated. This promotes the cyclization to the 1,2,5-oxadiazole ring system. The reaction progress is monitored by TLC. Upon completion, the excess reagent is removed, and the crude product, likely an intermediate such as ethyl 4-acetoxy-1,2,5-oxadiazole-3-carboxylate, is isolated.

-

Amination: The crude intermediate is dissolved in a suitable solvent and treated with a source of ammonia (e.g., aqueous ammonia or ammonia gas in an organic solvent). The reaction mixture is stirred, possibly at an elevated temperature, until the conversion to the final product, this compound, is complete.

-

Purification: The final product is isolated from the reaction mixture by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the purified compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be recorded on a spectrometer (e.g., 300 or 400 MHz). Expected signals would include a quartet and a triplet for the ethyl group protons and a broad singlet for the amino group protons.

-

¹³C NMR: A ¹³C NMR spectrum would be acquired to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, and the two carbons of the oxadiazole ring.

Infrared (IR) Spectroscopy:

-

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Key characteristic absorption bands would be expected for the N-H stretching of the amino group, C=O stretching of the ester, and vibrations of the C=N and N-O bonds within the oxadiazole ring.

Mass Spectrometry (MS):

-

Mass spectral analysis, likely using electrospray ionization (ESI), would be performed to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M]⁺.

Biological Activity and Potential Applications

While specific biological targets and signaling pathways for this compound have not been detailed in the available literature, the broader class of oxadiazole derivatives is known for a wide range of pharmacological activities.[1] These include potential as antimicrobial, antiviral, and anticancer agents.[1] The 1,2,5-oxadiazole scaffold is a bioisosteric replacement for other functional groups in drug design, which can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

The presence of both an amino group and an ester functionality on the oxadiazole ring makes this compound a versatile building block for further chemical modifications, allowing for its use in combinatorial chemistry and the synthesis of compound libraries for drug discovery.[1]

Caption: Potential applications of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile intermediate in various fields, particularly in the development of new pharmaceuticals and functional materials. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a summary of its known properties and a representative framework for its synthesis and analysis. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and potential therapeutic applications.

References

"Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a heterocyclic compound with applications in pharmaceutical and materials science research.[1] The information herein is intended to support research and development activities by providing a framework for understanding and evaluating the physicochemical properties of this molecule.

Core Compound Properties

This compound is a molecule featuring a 1,2,5-oxadiazole (furazan) ring, which is known to contribute to the thermal stability of compounds.[1] Its structure includes an amino group and an ethyl ester functional group, which influence its polarity and reactivity.

Molecular Formula: C₅H₇N₃O₃[1] Molecular Weight: 157.13 g/mol [1] CAS Number: 17376-63-5

Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, formulation, and various chemical reactions. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment can be inferred from its molecular structure. The presence of polar functional groups (amino and ester groups) suggests potential solubility in polar organic solvents.

Anticipated Solubility in Common Solvents

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. This is a predictive assessment based on chemical principles.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The presence of polar amino and ester groups may allow for some solubility, but the hydrocarbon portion of the ethyl group and the heterocyclic ring may limit extensive dissolution. |

| Ethanol | Polar Protic | Soluble | The polarity of ethanol should allow it to effectively solvate the molecule. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol is a polar solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The molecule's polarity may limit its solubility in a nonpolar solvent like DCM. |

| Hexane | Nonpolar | Insoluble | As a nonpolar hydrocarbon, hexane is unlikely to dissolve a polar molecule like this. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid organic compound involves the following steps:[2][3]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: A known volume of the clear supernatant is carefully removed and the solvent is evaporated. The mass of the dissolved solid is then determined gravimetrically. Alternatively, the concentration of the compound in the saturated solution can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Stability Profile

The stability of a compound is crucial for its storage, handling, and formulation. The 1,2,5-oxadiazole ring is noted for contributing to the thermal stability of molecules.[1] A comprehensive stability assessment involves evaluating the compound's response to various environmental factors.

Anticipated Stability under Different Conditions

The following table outlines the expected stability of this compound under different stress conditions.

| Condition | Expected Stability | Potential Degradation Pathways |

| Thermal (Solid State) | High | The 1,2,5-oxadiazole ring generally confers good thermal stability.[1] However, at very high temperatures, decomposition is expected. |

| Aqueous (pH Neutral) | Moderate | Ester hydrolysis to the corresponding carboxylic acid may occur over time. |

| Aqueous (Acidic) | Low to Moderate | Acid-catalyzed hydrolysis of the ester group is a likely degradation pathway. The amino group will be protonated. |

| Aqueous (Basic) | Low | Base-catalyzed hydrolysis of the ester group is expected to be a significant degradation pathway. |

| Photostability | To be determined | Many organic molecules are sensitive to UV or visible light, which can induce photochemical degradation. |

Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[4] These studies are typically conducted according to ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.[5][6]

-

Sample Preparation: A known quantity of solid this compound is placed in a suitable container (e.g., a glass vial).

-

Stress Condition: The sample is stored in a temperature-controlled oven at an elevated temperature (e.g., 60°C, 80°C) for a defined period.

-

Analysis: At specified time points, aliquots of the sample are withdrawn, dissolved in a suitable solvent, and analyzed by a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to quantify the parent compound and detect any degradation products.

-

Solution Preparation: Solutions of the compound are prepared in buffers of different pH values (e.g., pH 2, 7, and 9).

-

Incubation: The solutions are stored at a controlled temperature (e.g., 40°C) for a specific duration.

-

Analysis: At regular intervals, samples are taken and analyzed by HPLC to monitor the decrease in the concentration of the parent compound and the formation of degradation products.

-

Sample Exposure: Samples of the solid compound and its solution in a suitable solvent are exposed to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Control Samples: Parallel samples are kept in the dark under the same temperature conditions to serve as controls.

-

Analysis: After the exposure period, the light-exposed and dark control samples are analyzed by HPLC to assess the extent of photodegradation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Profiling.

References

Thermal Decomposition Analysis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound of interest in pharmaceutical and materials science due to the presence of the energetic 1,2,5-oxadiazole (furazan) ring. The thermal stability of such molecules is a critical parameter, influencing their synthesis, storage, handling, and application, particularly in the development of energetic materials and thermally stable pharmaceuticals. This technical guide provides a comprehensive overview of the methodologies used to analyze the thermal decomposition of this compound and presents a hypothesized decomposition pathway based on related structures.

Predicted Thermal Decomposition Data

The following tables summarize the expected quantitative data from the thermal analysis of this compound, based on the thermal behavior of analogous aminofurazan derivatives.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value | Conditions |

| Onset Decomposition Temp. (Tonset) | 180 - 220 °C | 10 °C/min, Nitrogen |

| Peak Decomposition Temp. (Tpeak) | 200 - 240 °C | 10 °C/min, Nitrogen |

| Final Decomposition Temp. (Tfinal) | 280 - 320 °C | 10 °C/min, Nitrogen |

| Mass Loss (Stage 1) | 30 - 40 % | 180 - 250 °C |

| Mass Loss (Stage 2) | 50 - 60 % | 250 - 320 °C |

| Residual Mass at 400 °C | < 5 % | 10 °C/min, Nitrogen |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value | Conditions |

| Melting Point (Tm) | 140 - 160 °C | 10 °C/min, Nitrogen |

| Enthalpy of Fusion (ΔHfus) | 20 - 40 J/g | 10 °C/min, Nitrogen |

| Decomposition Exotherm Onset (Tonset) | 185 - 225 °C | 10 °C/min, Nitrogen |

| Decomposition Exotherm Peak (Tpeak) | 205 - 245 °C | 10 °C/min, Nitrogen |

| Enthalpy of Decomposition (ΔHdecomp) | 1500 - 2500 J/g | 10 °C/min, Nitrogen |

Experimental Protocols

A detailed understanding of the thermal properties of this compound can be achieved through the following standard experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperatures, mass loss, and thermal transitions (melting, decomposition) of the compound.

Instrumentation: A simultaneous TGA-DSC instrument is recommended for concurrent analysis.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum or ceramic crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min.

-

Hold at 400 °C for 5 minutes to ensure complete decomposition.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset, peak, and final decomposition temperatures, as well as the percentage of mass loss at each stage.

-

Analyze the DSC curve to identify the melting point (endothermic peak) and the decomposition exotherm(s). Calculate the enthalpy of fusion and decomposition by integrating the respective peak areas.

-

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer.

Methodology:

-

TGA Protocol: Follow the TGA protocol as described in section 3.1.

-

MS Coupling: The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

MS Analysis:

-

Set the mass spectrometer to scan a mass-to-charge ratio (m/z) range of 10-200 amu.

-

Monitor the ion currents for specific m/z values corresponding to expected decomposition products (e.g., m/z 44 for CO₂, m/z 28 for N₂, m/z 18 for H₂O, etc.) as a function of temperature.

-

-

Data Interpretation: Correlate the evolution of specific gaseous products with the mass loss steps observed in the TGA data to elucidate the decomposition mechanism.

Visualizations

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule. Based on the analysis of similar compounds, the decomposition is expected to proceed through the rupture of the oxadiazole ring and subsequent fragmentation.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The logical flow of experiments for a comprehensive thermal analysis is depicted below.

An In-Depth Technical Guide to Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key heterocyclic compound, serves as a versatile intermediate in the synthesis of a wide range of molecules with applications in pharmaceuticals, energetic materials, and agrochemicals. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and a detailed, modern, and safer experimental protocol for its preparation. Physicochemical properties are summarized, and its significance as a building block in medicinal chemistry and materials science is discussed.

Introduction

The 1,2,5-oxadiazole, or furazan, ring system is a prominent scaffold in contemporary chemistry, recognized for its high positive enthalpy of formation and dense nature, making it a common feature in energetic materials.[1] Beyond this, the furazan moiety is of significant interest in the design of biologically active molecules. This compound (also known as ethyl 4-aminofurazan-3-carboxylate) is a crucial derivative, possessing functional groups that allow for diverse chemical transformations. Its amino and ester functionalities make it a valuable component in combinatorial chemistry and drug discovery programs for developing novel antimicrobial, antiviral, and anticancer agents.[2] It also finds application as a building block for new pesticides, herbicides, and as a starting material for fluorescent or luminescent materials.[2]

Discovery and Historical Synthesis

The journey to a reliable synthesis of this compound has been marked by challenges, including low yields and hazardous reaction conditions. The initial synthesis of its precursor, 4-aminofurazan-3-carboxylic acid, was reported by Longo in 1931, with a multi-step process from malononitrile that resulted in a low overall yield.[1]

Subsequent attempts in the early 21st century to develop more efficient syntheses were fraught with difficulties. In 2004, a two-step process was reported by Meyer, which was later found to have mischaracterized the final product.[1] A year later, in 2005, Sheremetev and colleagues published a one-pot synthesis. However, this method was found to be difficult to reproduce and posed a significant risk of an exothermic runaway.[1]

A breakthrough came in 2020 when Miller and coworkers at the U.S. Army Research Laboratory developed a safe, efficient, and scalable one-pot synthesis for 4-aminofurazan-3-carboxylic acid and its subsequent straightforward conversion to the ethyl ester.[1][3][4] This modern protocol addressed the safety concerns and reproducibility issues of previous methods.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₃ | [5] |

| Molecular Weight | 157.13 g/mol | [5] |

| CAS Number | 17376-63-5 | [5][6] |

| Appearance | White solid | |

| Storage | Room temperature, dry | [2] |

Experimental Protocols

The following experimental protocols are based on the safe and efficient synthesis developed by Miller et al. (2020).[1][3]

Synthesis of 4-Aminofurazan-3-carboxylic Acid

This one-pot procedure minimizes the risks associated with previous synthetic routes.

Experimental Workflow:

Procedure:

-

In a suitable reaction vessel, dissolve sodium nitrite in water.

-

Add methyl cyanoacetate to the solution and cool the mixture to 0 °C.

-

Slowly add acetic acid dropwise, ensuring the temperature does not exceed 15 °C. This forms the oxime intermediate in situ.

-

In a separate vessel, prepare a solution of sodium hydroxide, potassium hydroxide, and hydroxylamine hydrochloride in water.

-

Slowly add the in situ formed oxime solution to the hydroxylamine solution.

-

Heat the reaction mixture to 95-100 °C for 2 hours to induce ring closure.

-

Cool the mixture and acidify to precipitate the 4-aminofurazan-3-carboxylic acid.

-

Filter, wash with water, and dry the product.

Synthesis of this compound

This procedure avoids the use of hazardous hydrogen chloride gas.

Experimental Workflow:

Procedure:

-

Suspend 4-aminofurazan-3-carboxylic acid in ethanol.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and stir for 8 hours.

-

Cool the reaction mixture to room temperature to allow precipitation of the product.

-

Remove the solvent under reduced pressure.

-

Triturate the solid residue with water.

-

Filter and dry the final product, this compound.

Applications and Future Perspectives

This compound is a valuable precursor for the synthesis of more complex molecules. Its bifunctional nature allows for a variety of chemical modifications, making it an attractive starting material for the development of:

-

Novel Pharmaceuticals: The furazan scaffold is a bioisostere for other five-membered heterocycles and can be incorporated into molecules with potential therapeutic activities.

-

Advanced Energetic Materials: The high nitrogen content and positive enthalpy of formation of the furazan ring are desirable properties for the design of new explosives and propellants with improved performance and safety characteristics.

-

Functional Materials: The unique electronic properties of the oxadiazole ring can be exploited in the development of new fluorescent dyes and other functional organic materials.

The development of a safe and scalable synthesis for this compound has opened up new avenues for research and development in these areas.

Conclusion

The synthesis of this compound has evolved significantly from its early, challenging beginnings. The modern, safer protocols now available allow for the reliable production of this important intermediate on a larger scale. This accessibility is crucial for its continued application in the discovery and development of new molecules with a wide range of functions, from life-saving drugs to advanced materials. This guide provides the necessary historical context and detailed experimental procedures to aid researchers in utilizing this versatile chemical building block.

References

Theoretical Insights into Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This technical guide provides a comprehensive overview of its structural, spectroscopic, and electronic properties based on available data and theoretical studies of related compounds. It includes a summary of its physicochemical properties, spectroscopic data, a proposed synthetic pathway, and a discussion of its potential as a scaffold in drug discovery. The guide also outlines a computational methodology for in-depth theoretical analysis.

Introduction

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in a variety of biologically active molecules and energetic materials.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] this compound, with its amino and ester functional groups, presents a versatile platform for chemical modification, making it a valuable building block in combinatorial chemistry and drug discovery.[1] This document serves as a technical resource for researchers, providing a compilation of its known properties and a framework for further theoretical and experimental investigation.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Spectroscopic data, crucial for its identification and characterization, have been compiled from public databases.[3]

General Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₃ | [3] |

| Molecular Weight | 157.13 g/mol | [3] |

| CAS Number | 17376-63-5 | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCOC(=O)C1=NON=C1N | [3] |

| InChI Key | JBXJNHVAOUVZML-UHFFFAOYSA-N | [3] |

Spectroscopic Data

| Technique | Data (Observed Peaks) | Reference |

| ¹H NMR | Spectra available, specific peak assignments would require further analysis. A derivative, Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-methoxyphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate, shows characteristic shifts that can be used for comparative purposes.[4] | [3] |

| ¹³C NMR | Spectra available, detailed peak assignments are pending further study. For a related furoxan, characteristic signals for the C-3 carbon atoms of the ring were observed at 109.8 and 113.3 ppm.[5] | [3] |

| FTIR (KBr) | The IR spectrum of a similar furoxan derivative shows characteristic bands for amino groups (3501 and 3386 cm⁻¹), C=N double bonds (1633 cm⁻¹), and the furoxan ring (1598 and 1566 cm⁻¹).[5] For this compound, one would expect to see characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the ethyl group, the C=O stretch of the ester, and vibrations of the oxadiazole ring. | [3] |

| UV-VIS | UV-Vis spectra are available and can be used for quantitative analysis and studying electronic transitions.[3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A plausible synthetic route could start from a corresponding acid hydrazide, which is then cyclized. The following diagram illustrates a generalized workflow for the synthesis of substituted oxadiazoles, which could be adapted for the target molecule.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Oxadiazole Synthesis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of an acid hydrazide with a cyclizing agent.[6]

-

Esterification: A substituted aromatic acid is converted to its corresponding ethyl ester via Fischer esterification.

-

Hydrazide Formation: The resulting ester is reacted with hydrazine hydrate in an alcoholic solvent to yield the acid hydrazide.

-

Cyclization: The acid hydrazide is then reacted with a suitable reagent (e.g., a carboxylic acid derivative) in the presence of a dehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring.[6]

Note: The specific reagents and conditions would need to be optimized for the synthesis of the 1,2,5-oxadiazole isomer.

Theoretical Studies: A Computational Approach

Direct theoretical studies on this compound are not extensively reported. However, computational methods like Density Functional Theory (DFT) are powerful tools for elucidating the electronic and structural properties of such molecules.[7][8]

Computational Methodology

A typical computational study would involve the following steps:

Caption: A standard workflow for the computational study of molecular properties.

-

Geometry Optimization: The molecular structure would be optimized using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311G(d,p) basis set.[8]

-

Vibrational Frequency Analysis: This calculation confirms that the optimized structure is a true minimum on the potential energy surface and provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

-

Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) would be calculated to understand the molecule's reactivity and potential interaction sites.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions and charge delocalization.

Expected Theoretical Insights

Based on studies of similar oxadiazole derivatives, the following theoretical insights can be anticipated:

-

Molecular Geometry: The oxadiazole ring is expected to be planar. The bond lengths and angles will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

-

Vibrational Spectra: The calculated vibrational frequencies would aid in the assignment of experimental IR and Raman bands, particularly for the vibrations of the oxadiazole ring and the functional groups.

-

Electronic Properties:

-

HOMO-LUMO Gap: The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.[7]

-

Molecular Electrostatic Potential (MEP): The MEP map would reveal the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The nitrogen atoms of the oxadiazole ring and the oxygen atoms of the carboxylate group are expected to be electron-rich, while the amino protons and parts of the ethyl group will be electron-poor.

-

Potential Applications in Drug Discovery

The 1,2,5-oxadiazole scaffold is a known pharmacophore.[9] The presence of amino and ester functionalities on this compound allows for its use as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored for a range of biological activities, building upon the known pharmacological profile of oxadiazoles.[1][2]

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. This guide has summarized its known physicochemical and spectroscopic properties and outlined a framework for its synthesis and in-depth theoretical characterization. Further computational and experimental studies are warranted to fully elucidate its properties and explore its utility as a building block for novel functional molecules.

References

- 1. rsc.org [rsc.org]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C5H7N3O3 | CID 1244576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide [mdpi.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 9. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Amino Group on the 1,2,5-Oxadiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amino group on the 1,2,5-oxadiazole (furazan) ring. This unique structural motif is of significant interest in medicinal chemistry and materials science, particularly in the development of novel therapeutics and energetic materials.[1] This guide details the synthesis of key precursors, explores the diverse reactivity of the exocyclic amino group, and provides detailed experimental protocols for its functionalization.

Introduction to the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. The presence of the amino group, typically at the 3- or 4-position, introduces a versatile handle for molecular elaboration. The electron-withdrawing nature of the oxadiazole ring influences the nucleophilicity of the amino group, rendering its reactivity distinct from that of anilines or aliphatic amines. Understanding and harnessing this reactivity is crucial for the synthesis of a wide array of functionalized derivatives with tailored properties.

Synthesis of Amino-1,2,5-Oxadiazoles

The most common precursor for exploring the reactivity of the amino group is 3-amino-1,2,5-oxadiazole and its substituted analogs. A general and efficient one-pot protocol for the synthesis of aminofurazans from readily available bromomethyl ketones has been developed. This method allows for the preparation of alkyl, aryl, and heteroaryl aminofurazans.[2]

General Experimental Workflow for Aminofurazan Synthesis

Caption: General workflow for the one-pot synthesis of aminofurazans.

Reactivity of the Amino Group

The amino group on the 1,2,5-oxadiazole ring exhibits a rich and diverse reactivity profile, allowing for a wide range of chemical transformations. These reactions are pivotal for the introduction of various functional groups and for building more complex molecular architectures.

N-Acylation

N-acylation of the amino group is a fundamental transformation that can be readily achieved using various acylating agents such as acid chlorides and anhydrides. This reaction is often performed in the presence of a base to neutralize the acid byproduct.

General Reaction Scheme:

Synthesis of 3-Benzoylamino-4-phenyl-1,2,5-oxadiazole:

-

To a solution of 3-amino-4-phenyl-1,2,5-oxadiazole (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL), add triethylamine (1.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired N-acylated product.

Formation of Ureas and Thioureas

The amino group readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These reactions are typically carried out in an aprotic solvent at room temperature or with gentle heating.

General Reaction Scheme:

Synthesis of 1-(1,2,5-Oxadiazol-3-yl)-3-phenylurea:

-

Dissolve 3-amino-1,2,5-oxadiazole (1.0 mmol) in tetrahydrofuran (THF, 10 mL).

-

Add phenyl isocyanate (1.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 2-6 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Wash the solid product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.[3]

Sulfonamide Formation

Reaction of amino-1,2,5-oxadiazoles with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, yields sulfonamide derivatives. This transformation is valuable for introducing the pharmacophorically important sulfonamide group.

General Reaction Scheme:

Synthesis of N-(4-(5-methyl-1,3,4-oxadiazol-2-yl))benzenesulfonamide:

-

To a solution of the aminofurazan (1.0 mmol) in pyridine (5 mL), add the desired benzenesulfonyl chloride (1.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide derivative.[4]

Diazotization and Sandmeyer-Type Reactions

The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups through Sandmeyer or related reactions.[5][6]

Reaction Pathway:

Caption: Diazotization and subsequent Sandmeyer reaction of 3-amino-1,2,5-oxadiazole.

Synthesis of 3-Chloro-1,2,5-oxadiazole:

-

Dissolve 3-amino-1,2,5-oxadiazole (1.0 mmol) in concentrated hydrochloric acid (5 mL) at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 mmol) in concentrated hydrochloric acid (5 mL).

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 3-chloro-1,2,5-oxadiazole.

Quantitative Data Summary

The following tables summarize quantitative data for various reactions involving the amino group on the 1,2,5-oxadiazole ring.

Table 1: N-Acylation of Amino-1,2,5-Oxadiazoles

| Starting Material | Acylating Agent | Product | Yield (%) | M.p. (°C) | Reference |

| 3-Amino-4-phenyl-1,2,5-oxadiazole | 3-Methylbenzoyl chloride | N-(4-Phenyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | 78 | 145-147 | [7] |

| 3-Amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole | 3-Methylbenzoyl chloride | N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | 85 | 138-140 | [7] |

| 3-Amino-4-(3,4-diethoxyphenyl)-1,2,5-oxadiazole | Benzoyl chloride | N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide | 82 | 155-157 | [7] |

Table 2: Formation of Ureas from Amino-1,2,5-Oxadiazoles

| Starting Material | Isocyanate | Product | Yield (%) | M.p. (°C) | Reference |

| 5-Aminomethyl-3-phenyl-1,2,4-oxadiazole | Phenyl isocyanate | 1-((3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-phenylurea | 65 | 198-200 | [3] |

| 5-Aminomethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole | Phenyl isocyanate | 1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylurea | 70 | 210-212 | [3] |

Note: Data for 1,2,4-oxadiazole is included for comparative purposes due to structural similarity.

Table 3: Spectroscopic Data for Selected N-Functionalized 3-Amino-1,2,5-Oxadiazoles

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) | Reference |

| 1-(5-(4-bromobenzyl)-1,3,4-oxadiazole-2-yl)-3-(3-chlorophenyl)urea | 7.2-8.5 (m, Ar-H), 9.1 (s, NH), 9.5 (s, NH), 4.2 (s, CH₂) | 35.1, 118.2, 119.3, 122.8, 129.5, 130.1, 131.9, 132.3, 134.7, 139.8, 152.9, 159.8, 163.5 | 3300, 1680, 1550 | 422 [M]⁺ | [8] |

| N-(4-Phenyl-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | 2.4 (s, 3H), 7.3-8.0 (m, 9H), 9.8 (s, 1H) | 21.3, 124.5, 127.6, 128.0, 128.9, 129.1, 130.4, 133.7, 134.5, 138.9, 148.2, 152.1, 165.8 | 3250, 1670, 1530 | 279 [M]⁺ | [7] |

Note: Data for structurally related oxadiazoles is provided for illustrative purposes.

Conclusion

The amino group on the 1,2,5-oxadiazole ring is a highly valuable functional group that provides a gateway to a vast chemical space. Its reactivity, while influenced by the electron-deficient nature of the heterocyclic core, allows for a wide range of transformations including N-acylation, urea and sulfonamide formation, and diazotization followed by various substitutions. The protocols and data presented in this guide offer a solid foundation for researchers to design and synthesize novel 1,2,5-oxadiazole derivatives for applications in drug discovery and materials science. Further exploration of the reactivity of this versatile scaffold is warranted to unlock its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. A mild and efficient synthesis of aminofurazans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. New Potential Biologically Active Compounds: Synthesis and Characterization of Urea and Thiourea Derivativpes Bearing 1,2,4-oxadiazole Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of the Ester Group in Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the ester group in Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key chemical transformation for the synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid. This carboxylic acid derivative is a valuable building block in the development of novel therapeutic agents and energetic materials. This document outlines the primary methodologies for this hydrolysis, including detailed experimental protocols, and presents quantitative data where available.

Introduction

This compound, also known as ethyl 4-aminofurazan-3-carboxylate, is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring. The hydrolysis of its ethyl ester group to the corresponding carboxylic acid is a fundamental step in the synthesis of various derivatives with potential applications in pharmaceuticals and materials science. The resulting carboxylic acid, 4-amino-1,2,5-oxadiazole-3-carboxylic acid, serves as a versatile intermediate for further chemical modifications.

Hydrolysis Methodologies

The hydrolysis of the ester group in this compound can be achieved through two primary pathways: acid-catalyzed hydrolysis and base-catalyzed hydrolysis (saponification). The choice of method depends on the desired reaction kinetics, product isolation strategy, and the stability of the starting material and product to the reaction conditions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction that involves the use of a strong acid catalyst in the presence of excess water to shift the equilibrium towards the formation of the carboxylic acid and ethanol.[1][2]

Reaction Scheme:

Caption: Comparative workflow for acid- and base-catalyzed hydrolysis.

Caption: General synthetic pathway involving the hydrolysis step.

Conclusion

The hydrolysis of the ester group in this compound is a critical transformation for accessing the corresponding carboxylic acid, a key intermediate in medicinal chemistry and materials science. Both acid- and base-catalyzed methods are effective, with saponification often being the preferred route due to its irreversibility and typically higher yields. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the efficient synthesis of 4-amino-1,2,5-oxadiazole-3-carboxylic acid for a wide range of applications. Further optimization of reaction conditions may be necessary depending on the specific experimental setup and desired purity of the final product.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate, a key intermediate in the development of pharmaceuticals and energetic materials.[1] The synthesis involves the esterification of its parent carboxylic acid, 4-amino-1,2,5-oxadiazole-3-carboxylic acid. Three widely applicable and effective methods are presented: the classic Fischer-Speier esterification, a thionyl chloride-mediated synthesis, and the mild Steglich esterification. Each protocol is detailed to ensure reproducibility. A comparative data table and a visual workflow are included to aid in method selection and experimental planning.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its unique molecular structure, which includes an oxadiazole ring, an amino group, and an ethyl ester functional group.[1] The esterification of the corresponding carboxylic acid is a critical step in its synthesis. The choice of esterification method can significantly impact yield, purity, and scalability. This application note outlines three robust methods for this conversion, catering to different laboratory settings and substrate sensitivities.

Comparative Data of Synthesis Protocols

| Parameter | Fischer-Speier Esterification | Thionyl Chloride-Mediated Synthesis | Steglich Esterification |

| Reaction Time | 4-8 hours | 2-4 hours | 3-6 hours |

| Reaction Temperature | Reflux (approx. 78 °C) | Room temperature to Reflux | Room temperature |

| Reagents | Ethanol, Sulfuric Acid | Thionyl Chloride, Ethanol, Triethylamine | DCC, DMAP, Ethanol, Dichloromethane |

| Catalyst | Sulfuric Acid (H₂SO₄) | None (reagent-mediated) | 4-DMAP |

| Typical Yield | Moderate to Good | Good to Excellent | Good |

| Byproducts | Water | SO₂, HCl, Triethylamine hydrochloride | Dicyclohexylurea (DCU) |

| Purification | Neutralization, Extraction, Distillation/Crystallization | Quenching, Extraction, Chromatography | Filtration, Extraction, Chromatography |

| Advantages | Simple, inexpensive reagents | High reactivity, fast reaction | Mild conditions, suitable for sensitive substrates |

| Disadvantages | Strong acid, high temperature | Corrosive and toxic reagent | Stoichiometric coupling agent, byproduct removal |

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method utilizes an excess of ethanol as both the solvent and reagent, with a catalytic amount of strong acid.

Materials:

-

4-amino-1,2,5-oxadiazole-3-carboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).

-

Add absolute ethanol (20 mL per gram of carboxylic acid).

-

Stir the suspension and cool the flask in an ice bath.

-

Slowly add concentrated sulfuric acid (0.2 eq) dropwise.

-

Remove the ice bath and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker containing ice-cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Method 2: Thionyl Chloride-Mediated Synthesis

This method proceeds via the formation of a highly reactive acyl chloride intermediate.

Materials:

-

4-amino-1,2,5-oxadiazole-3-carboxylic acid

-

Thionyl Chloride (SOCl₂)

-

Absolute Ethanol (EtOH)

-

Triethylamine (NEt₃) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (20 mL).

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes.

-

After the addition, allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.

-

In a separate flask, prepare a solution of absolute ethanol (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL).

-

Cool the acyl chloride solution back to 0 °C and slowly add the ethanol/triethylamine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 3: Steglich Esterification

This method is ideal for substrates that are sensitive to acidic or high-temperature conditions, using a carbodiimide coupling agent.[2][3][4]

Materials:

-

4-amino-1,2,5-oxadiazole-3-carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Absolute Ethanol (EtOH)

-

Anhydrous Dichloromethane (DCM)

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 4-amino-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask.

-

Add absolute ethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the solution in an ice bath.

-

In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

-

Wash the filtrate with 0.5 N HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine.

-